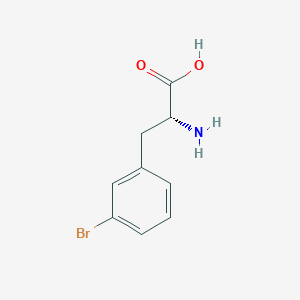

3-Brom-D-Phenylalanin

Übersicht

Beschreibung

3-Bromo-D-phenylalanine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protein-Engineering

3-Brom-D-Phenylalanin wird im Protein-Engineering eingesetzt, insbesondere bei der Konstruktion der Phenylalanin-Ammoniak-Lyase aus Petroselinum crispum (PcPAL). Die so konstruierten PcPAL-Varianten sind gegenüber herausfordernden, hochwertigen disubstituierten Substraten wie dem l-DOPA-Vorläufer 3,4-Dimethoxy-l-Phenylalanin oder dem 3-Brom-4-Methoxy-Phenylalanin aktiv .

Biokatalytische Synthese von Phenylalanin-Analoga

Die biokatalytische Synthese von l- und d-Phenylalanin-Analoga mit hohem synthetischem Wert wurde unter Verwendung von Mutanten-Varianten der Phenylalanin-Ammoniak-Lyase aus Petroselinum crispum als Biokatalysatoren entwickelt . Dazu gehört die Produktion von wertvollen Phenylalaninen wie (S)-m-Methoxyphenylalanin, (S)-p-Bromphenylalanin, (S)-m-(Trifluormethyl)phenylalanin, ®-p-Methylphenylalanin und ®-m-(Trifluormethyl)phenylalanin .

Einfache Entfernung von Leader-Peptiden aus Lanthipeptiden

3-Brom-L-Phenylalanin wird bei der einfachen Entfernung von Leader-Peptiden aus Lanthipeptiden durch Einbau einer Hydroxysäure eingesetzt .

Pharmazeutische Industrie

Substituierte Phenylalanine, darunter this compound, sind wichtige chirale Bausteine für die pharmazeutische Industrie. Ihr Einbau in niedermolekulare Therapeutika oder Peptide und Proteine wird häufig angestrebt .

Grüne Alternativen für die Produktion von wertvollen Synthons

Biokatalytische Verfahren wurden kontinuierlich entwickelt, um grüne Alternativen für die Produktion dieser wertvollen Synthons bereitzustellen. Phenylalanin-Ammoniak-Lyasen (PALs), zu denen auch this compound gehört, zählen zu den am häufigsten untersuchten Biokatalysatoren für die Produktion von optisch reinen d- und l-Phenylalanin-Analoga .

Industrielle Prozesse

PAL-basierte industrielle Verfahren sind bereits bekannt, wie z. B. die Produktion von (S)-2,3-Dihydro-1H-Indol-2-Carbonsäure im Multitonnenmaßstab durch DSM (Niederlande) .

Safety and Hazards

Zukünftige Richtungen

3-Bromo-D-phenylalanine has been used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride, which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye . Future research may focus on further exploring its potential applications in medicine and other fields .

Wirkmechanismus

Target of Action

3-Bromo-D-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It serves as a building block for proteins and is involved in the synthesis of other important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of 3-Bromo-D-phenylalanine are likely to be the enzymes and biochemical pathways involved in these processes.

Mode of Action

Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of phenylalanine, 3-Bromo-D-phenylalanine might affect similar biochemical pathways.

Pharmacokinetics

The compound’s boiling point is predicted to be around 3684±320 °C , and its density is approximately 1.588±0.06 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

3-Bromo-D-phenylalanine can be used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride . This compound has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118, which is used as an ophthalmic solution for treating dry eye . Therefore, the molecular and cellular effects of 3-Bromo-D-phenylalanine’s action could be related to these therapeutic applications.

Biochemische Analyse

Biochemical Properties

3-Bromo-D-phenylalanine plays a significant role in biochemical reactions due to its ability to mimic natural amino acids while introducing a halogen atom that can alter the compound’s reactivity and binding properties. This compound interacts with several enzymes, including phenylalanine ammonia-lyase and phenylalanine hydroxylase, which are involved in the metabolism of phenylalanine . The bromine atom in 3-Bromo-D-phenylalanine can form halogen bonds with proteins, potentially altering their structure and function. Additionally, it can be incorporated into peptides and proteins, affecting their stability and activity.

Cellular Effects

3-Bromo-D-phenylalanine influences various cellular processes by integrating into cellular proteins and altering their function. It can affect cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways . For instance, the incorporation of 3-Bromo-D-phenylalanine into proteins can lead to changes in gene expression and cellular metabolism. Studies have shown that this compound can impact the production of neurotransmitters such as dopamine and norepinephrine by interacting with enzymes involved in their synthesis . These effects can lead to alterations in cell function and behavior.

Molecular Mechanism

At the molecular level, 3-Bromo-D-phenylalanine exerts its effects through several mechanisms. It can bind to enzymes and proteins, forming halogen bonds that can stabilize or destabilize the protein structure . This binding can result in enzyme inhibition or activation, depending on the specific interaction. For example, 3-Bromo-D-phenylalanine can inhibit phenylalanine hydroxylase by competing with natural phenylalanine for the active site . Additionally, the presence of the bromine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-D-phenylalanine can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that 3-Bromo-D-phenylalanine can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 3-Bromo-D-phenylalanine vary with different dosages in animal models. At low doses, this compound can be incorporated into proteins without causing significant toxicity . At higher doses, 3-Bromo-D-phenylalanine can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced, leading to cellular damage and impaired function . These findings underscore the importance of careful dosage control in experimental settings.

Metabolic Pathways

3-Bromo-D-phenylalanine is involved in several metabolic pathways, primarily those related to the metabolism of phenylalanine . It can be metabolized by enzymes such as phenylalanine ammonia-lyase and phenylalanine hydroxylase, leading to the production of various metabolites . The presence of the bromine atom can affect the compound’s metabolic flux, altering the levels of metabolites produced . These changes can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, 3-Bromo-D-phenylalanine is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and incorporated into proteins . The compound’s distribution within tissues can be influenced by its interactions with binding proteins and transporters . These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of 3-Bromo-D-phenylalanine can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Bromo-D-phenylalanine can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . These interactions can affect the compound’s stability and reactivity, influencing its overall biochemical effects.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427562 | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-78-0 | |

| Record name | 3-Bromo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)